METHYL N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]CARBAMATE
Description
METHYL N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]CARBAMATE (hereafter referred to as the target compound) is a carbamate derivative featuring a thiophene-2-yl moiety, a hydroxy group, and a methyl carbamate functional group. Its structure combines aromatic (thiophene) and polar (hydroxy, carbamate) regions, making it relevant for pharmaceutical and agrochemical research.
Properties
IUPAC Name |
methyl N-(3-hydroxy-3-thiophen-2-ylpropyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-13-9(12)10-5-4-7(11)8-3-2-6-14-8/h2-3,6-7,11H,4-5H2,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPQXEPDQJSNVJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCCC(C1=CC=CS1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including methyl N-[3-hydroxy-3-(thiophen-2-yl)propyl]carbamate, often involves condensation reactions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide .
Industrial Production Methods
Industrial production of thiophene derivatives typically involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized based on the desired product and its applications .
Chemical Reactions Analysis
Types of Reactions
Methyl N-[3-hydroxy-3-(thiophen-2-yl)propyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbamate group can yield an amine .
Scientific Research Applications
Medicinal Chemistry and Drug Development
Methyl N-[3-hydroxy-3-(thiophen-2-yl)propyl]carbamate serves as a precursor in the synthesis of Duloxetine, a well-known antidepressant. Duloxetine is classified as a serotonin-norepinephrine reuptake inhibitor (SNRI) and is used to treat major depressive disorder, generalized anxiety disorder, and chronic pain conditions such as fibromyalgia . The synthesis pathway for this compound involves various thiophene derivatives as intermediates, which are crucial for the production of optically active compounds necessary for therapeutic efficacy .
Pharmacological Studies
Research has indicated that compounds featuring thiophene moieties exhibit significant biological activities. For instance, the incorporation of thiophene in drug design has been linked to enhanced activity against various targets, including histone deacetylases (HDACs), which are implicated in cancer progression . A study employing pharmacophore modeling and molecular docking identified essential structural features that contribute to HDAC inhibitory activity among thiophene-based compounds. This suggests that this compound could be explored further for its potential anticancer properties.
Structure-Activity Relationship (SAR) Studies
The structure-activity relationship of this compound can be elucidated through quantitative structure-activity relationship (QSAR) modeling. QSAR studies help correlate chemical structure with biological activity, allowing researchers to predict the effects of structural modifications on the compound's efficacy. For example, variations in substituents on the thiophene ring can significantly influence the pharmacological profile of related compounds .
Case Studies and Research Findings
Several case studies have highlighted the applications of thiophene derivatives in drug discovery:
- Anticancer Activity : A study focused on arylbenzothiophene derivatives demonstrated their inhibitory effects on breast cancer cell lines (MCF-7). The research emphasized the importance of specific functional groups in enhancing biological activity .
- Antidepressant Properties : The synthesis of this compound as an intermediate for Duloxetine illustrates its relevance in treating mood disorders. Clinical studies have validated Duloxetine's effectiveness in improving patient outcomes in depression and anxiety disorders.
Synthesis Pathways
The synthesis of Methyl N-[3-hydroxy-3-(thiophen-2-y)propyl]carbamate can be illustrated through various chemical reactions involving thiophene derivatives. The following table summarizes potential synthesis routes:
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Mannich Reaction | 2-acetylthiophene + N-methylbenzylamine + formaldehyde | Acidic medium, 50–100 °C |
| 2 | Hydrolysis | Thiophene derivative | Aqueous solution |
| 3 | Carbamate Formation | Alcohol + Isocyanate | Room temperature |
Mechanism of Action
The mechanism of action of methyl N-[3-hydroxy-3-(thiophen-2-yl)propyl]carbamate involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, potentially inhibiting or activating them. The hydroxy and carbamate groups can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Functional Group Variations
Key structural analogs and their differences are summarized below:
Key Observations :
- The carbamate group in the target compound confers greater hydrolytic stability compared to methylamino or naphthalenol derivatives, which may undergo faster metabolic degradation .
- Thiophene-2-yl vs. 3-yl substitution alters aromatic interactions; the 2-position is sterically and electronically distinct .
Physicochemical Properties
Theoretical comparisons based on structural features (data inferred from analogs):
| Property | Target Compound | 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol |
|---|---|---|
| Molecular Weight | ~225 g/mol (calculated) | ~197 g/mol |
| LogP (lipophilicity) | ~1.2 (estimated) | ~0.8 (estimated) |
| Hydrogen Bond Donors | 2 (OH, NH) | 2 (OH, NH) |
| Solubility | Moderate in polar solvents | Higher due to methylamino group |
Notes:
- Naphthalenol-containing analogs (e.g., compound b in ) exhibit reduced solubility due to aromatic bulk .
Pharmacological Implications
- Target Compound : Carbamates are often used as prodrugs or enzyme inhibitors (e.g., acetylcholinesterase). The hydroxy group may facilitate target binding via hydrogen bonding.
- Methylamino Analogs: These are intermediates in synthetic pathways for APIs like drospirenone, where impurities are tightly controlled .
- Thiophene-3-yl Derivatives : Substitution at the 3-position may alter receptor affinity due to steric effects .
Computational and Analytical Studies
- NMR Predictions : Density functional theory (DFT) methods, such as B3LYP/6-31*G, have been validated for predicting chemical shifts in thiophene-containing compounds (e.g., ±0.1 ppm accuracy for protons) . Application to the target compound would require similar computational workflows.
- Structural Similarity Analysis: Graph-based comparison () identifies shared subgraphs (e.g., thiophene-hydroxypropyl backbone) and highlights divergent regions (carbamate vs. methylamino), aiding in property prediction .
Biological Activity
Methyl N-[3-hydroxy-3-(thiophen-2-yl)propyl]carbamate, also known as 3-hydroxy-N-methyl-3-(thiophen-2-yl)propanamide, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, pharmacological properties, and relevant research findings.
- Molecular Formula : C₈H₁₁N₁O₂S
- Molecular Weight : 185.24 g/mol
- CAS Number : 603996-87-8
- IUPAC Name : 3-hydroxy-N-methyl-3-thiophen-2-ylpropanamide
Synthesis
The synthesis of this compound typically involves the use of thiophene derivatives as intermediates. A notable synthetic route describes the conversion of N-methyl-3-hydroxy-3-(2-thienyl)propanamine into the desired carbamate through various chemical transformations, including the use of carbamate groups for stabilization and reactivity enhancement .
Antidepressant Properties
Research indicates that compounds related to this compound may exhibit antidepressant effects. The compound is structurally similar to duloxetine, an established antidepressant, suggesting potential efficacy in treating depressive disorders .
Matrix Metalloproteinase Inhibition
The compound has been studied for its inhibitory effects on matrix metalloproteinases (MMPs), particularly MMP-2. MMPs play critical roles in tissue remodeling and disease progression in cancer and inflammatory conditions. In vitro studies have shown that derivatives of carbamates can selectively inhibit MMPs, which could lead to therapeutic applications in managing diseases like cancer .
Inhibition Studies
A study focusing on O-phenyl carbamate derivatives demonstrated that these compounds could effectively inhibit gelatinases (MMP-2 and MMP-9), with implications for treating brain metastasis and other MMP-dependent diseases. The slow-binding kinetics of these inhibitors suggest a unique mechanism that may enhance their therapeutic potential .
Pharmacological Profiles
The biological activity of this compound has been compared with other thiophene-based compounds. For instance, thiadiazine derivatives have shown a broad spectrum of biological activities, including anti-inflammatory and antithrombotic properties. This highlights the importance of thiophene moieties in enhancing biological activity across various compounds .
Data Table: Comparative Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
